3-chloro-5-fluoro-N-methylaniline hydrochloride

Basicity pKa Medicinal Chemistry

3-Chloro-5-fluoro-N-methylaniline hydrochloride (CAS 2097924-39-3) is a halogenated N-methylaniline derivative supplied as the hydrochloride salt with a molecular weight of 196.05 g/mol and the molecular formula C₇H₈Cl₂FN. The free base form (CAS 1070892-68-0, MW 159.59 g/mol) bears chlorine and fluorine substituents at the 3- and 5-positions of the aromatic ring, respectively, with an N-methyl group on the aniline nitrogen.

Molecular Formula C7H8Cl2FN
Molecular Weight 196.05 g/mol
CAS No. 2097924-39-3
Cat. No. B1435903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-5-fluoro-N-methylaniline hydrochloride
CAS2097924-39-3
Molecular FormulaC7H8Cl2FN
Molecular Weight196.05 g/mol
Structural Identifiers
SMILESCNC1=CC(=CC(=C1)Cl)F.Cl
InChIInChI=1S/C7H7ClFN.ClH/c1-10-7-3-5(8)2-6(9)4-7;/h2-4,10H,1H3;1H
InChIKeyCOONMNAXPLSTJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-fluoro-N-methylaniline Hydrochloride: Key Physicochemical and Supply Profile for Research Procurement


3-Chloro-5-fluoro-N-methylaniline hydrochloride (CAS 2097924-39-3) is a halogenated N-methylaniline derivative supplied as the hydrochloride salt with a molecular weight of 196.05 g/mol and the molecular formula C₇H₈Cl₂FN . The free base form (CAS 1070892-68-0, MW 159.59 g/mol) bears chlorine and fluorine substituents at the 3- and 5-positions of the aromatic ring, respectively, with an N-methyl group on the aniline nitrogen . This substitution pattern creates a distinct electronic and steric profile that differentiates it from both non-methylated 3-chloro-5-fluoroaniline and unsubstituted N-methylaniline, making it a targeted intermediate in medicinal chemistry programs where precise halogenation and N-alkylation are required simultaneously .

Why Unsubstituted N-Methylaniline or 3-Chloro-5-fluoroaniline Cannot Replace This Intermediate


Interchanging 3-chloro-5-fluoro-N-methylaniline hydrochloride with simpler aniline analogs introduces critical deviations in basicity, lipophilicity, and steric accessibility that cascade through downstream synthetic and biological performance. The conjugate acid of N-methylaniline has an experimental pKa of 4.85 [1], while 3-chloro-5-fluoroaniline exhibits a predicted pKa of only 2.52 . The target compound's pKa falls in an intermediate range (estimated 3.0–3.5) due to the opposing effects of the electron-donating N-methyl group and electron-withdrawing ring halogens [2]. In parallel, the measured LogP of 2.52 for the target free base substantially exceeds that of N-methylaniline (estimated ~1.5), altering partitioning behavior in both synthetic workup and biological assay environments. These quantitative divergences in fundamental molecular properties mean that substituting a generic analog will yield different reaction kinetics, extraction behavior, and target engagement profiles—violating the reproducibility requirements of structure-activity relationship studies.

Quantitative Differentiation Evidence: 3-Chloro-5-fluoro-N-methylaniline Hydrochloride vs. Closest Analogs


Conjugate Acid pKa: Position Between Unsubstituted N-Methylaniline and 3-Chloro-5-fluoroaniline

The conjugate acid pKa of the target compound's free base is constrained between 2.52 and 4.85 by the measured values of its two most direct structural analogs. The 3-chloro-5-fluoro substitution pattern in the non-methylated parent (3-chloro-5-fluoroaniline) produces a predicted pKa of 2.52±0.10, reflecting the strong electron-withdrawing effect of both halogens . In contrast, N-methylaniline without ring halogens has an experimental pKa of 4.85, demonstrating the electron-donating effect of the N-methyl group [1]. For a singly-chlorinated comparator, 3-chloro-N-methylaniline exhibits a predicted pKa of 4.05±0.25, indicating that adding a 5-fluoro substituent further decreases the pKa by an estimated 0.5–1.0 log units . The target compound, bearing both N-methyl and 3-Cl,5-F substitution, is therefore expected to have a pKa in the 3.0–3.5 range—approximately 1.3–1.8 log units lower than N-methylaniline and 0.5–1.0 log units above the non-methylated 3-chloro-5-fluoroaniline. This intermediate basicity directly affects protonation state at physiological pH, amine nucleophilicity in coupling reactions, and salt formation behavior.

Basicity pKa Medicinal Chemistry Amine Reactivity

LogP Lipophilicity: 3-Chloro-5-fluoro-N-methylaniline Free Base vs. N-Methylaniline

The measured LogP of 3-chloro-5-fluoro-N-methylaniline (free base) is 2.5208, as reported by Leyan . Computational estimates for N-methylaniline (no ring halogens) place its LogP at approximately 1.4–1.7 [1]. The difference of ~0.8–1.1 LogP units reflects the additive lipophilicity contributions of the chlorine (π ≈ +0.71) and fluorine (π ≈ +0.14) substituents according to the Hansch aromatic substituent constant system [2]. This LogP elevation has practical consequences: in a standard octanol-water partition, the target compound will distribute into the organic phase approximately 6–12 times more efficiently than N-methylaniline, directly affecting extraction yields in synthetic workup and altering apparent permeability in cell-based assays.

Lipophilicity LogP Physicochemical Properties Drug Design

Hydrochloride Salt vs. Free Base: Solubility and Handling Advantages for Aqueous Assay Compatibility

The hydrochloride salt of 3-chloro-5-fluoro-N-methylaniline (MW 196.05, purity 95.0% per Fluorochem) provides a crystalline solid form that is amenable to precise weighing and dissolution in aqueous buffers—advantages not shared by the free base, which is typically an oil or low-melting solid. While quantitative aqueous solubility data for this specific hydrochloride salt are not publicly available, the general principle of salt formation for aniline derivatives is well established: protonation of the aniline nitrogen increases aqueous solubility by several-fold to over an order of magnitude compared to the neutral free base [1]. The free base (CAS 1070892-68-0) is described as soluble in organic solvents such as ethanol and ether but poorly soluble in water . The hydrochloride salt eliminates the need for in situ protonation with strong acids during biological assay preparation, reducing variability in pH-sensitive experiments.

Salt Form Aqueous Solubility Formulation Assay Development

Purity Grade and Vendor Supply: Verified Specifications for Reproducible SAR Studies

The hydrochloride salt is commercially available from multiple established research chemical suppliers with verified purity specifications: Fluorochem offers 95.0% purity , CheMenu lists 97% purity , and the free base is available from Leyan at 98% purity . For the closest comparator 3-chloro-N-methylaniline (lacking the 5-fluoro substituent), Sigma-Aldrich supplies the compound at 97% purity with documented physical properties including bp 243–244 °C and density 1.156 g/mL at 25 °C . The target compound lacks these experimentally determined physical constants (boiling point, density) in vendor specifications, which is a documented limitation that users must account for in purity verification and method development. The availability of the hydrochloride salt at ≥95% purity from multiple independent suppliers provides supply chain redundancy that the free base alone may not offer, as the free base (CAS 1070892-68-0) is listed as discontinued by at least one major distributor .

Purity Quality Control Procurement Reproducibility

Synthetic Intermediate Role: Pre-Installed 3-Cl,5-F Substitution Eliminates Sequential Halogenation Steps

The 3-chloro-5-fluoro-N-methylaniline scaffold provides both halogen substituents and the N-methyl group pre-installed on the aromatic ring, enabling direct entry into palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination at the remaining reactive positions, or Suzuki-Miyaura coupling via halogen exchange) without requiring sequential protection/deprotection or selective halogenation steps. In contrast, starting from 3-chloro-5-fluoroaniline (CAS 4863-91-6) requires a separate N-methylation step, while starting from N-methylaniline requires sequential electrophilic aromatic halogenation with regioselectivity challenges. A general method for N-methylation of ring-substituted anilines has been described with total yields of 40–70% across 13 substrates [1], and a palladium-catalyzed coupling of fluoroalkylamines with aryl bromides and chlorides has been reported for generating fluorinated anilines [2]. By eliminating the N-methylation or halogenation step, the target compound reduces the synthetic sequence by at least one transformation, potentially improving overall yield and reducing purification burden in multi-step medicinal chemistry campaigns.

Chemical Synthesis Building Block Cross-Coupling Halogenation

Optimal Application Scenarios for 3-Chloro-5-fluoro-N-methylaniline Hydrochloride Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies of Aniline-Containing Kinase or GPCR Inhibitors

In medicinal chemistry programs exploring the SAR of aniline-based kinase inhibitors or GPCR ligands, the target compound provides a precisely defined electronic baseline where the 3-Cl,5-F substitution pattern modulates target binding through both steric and electronic effects. The LogP of 2.52 and estimated pKa of 3.0–3.5 distinguish it from analogs such as 3-chloro-N-methylaniline (pKa 4.05, LogP ~1.8) and unsubstituted N-methylaniline (pKa 4.85, LogP ~1.5) [1]. This allows medicinal chemists to systematically probe the contribution of ring halogenation to potency without altering the N-methyl group, using the pre-built scaffold to accelerate analog synthesis by avoiding N-methylation of electron-deficient anilines (a transformation with typical yields of only 40–70%) [2].

Preparation of Aqueous-Compatible Compound Libraries for High-Throughput Screening

The hydrochloride salt form (purity 95.0% per Fluorochem) enables direct dissolution in DMSO-water mixtures for high-throughput screening (HTS) plate preparation without requiring additional acidification steps. This is particularly advantageous when screening against targets sensitive to pH fluctuations, as the pre-formed salt maintains consistent protonation state. The absence of this salt form for comparators like 3-chloro-5-fluoroaniline (available only as the liquid free base) means that procurement of the hydrochloride salt specifically avoids the batch-to-batch variability in apparent potency that can arise from incomplete protonation of free-base anilines in aqueous assay buffers [3].

Cross-Coupling Substrate for Late-Stage Functionalization in Parallel Synthesis

As a building block with both chloro and fluoro substituents pre-installed at the 3- and 5-positions alongside an N-methyl group, the compound serves as a convergent intermediate for parallel synthesis libraries . The chloro substituent can participate in Buchwald-Hartwig or Suzuki couplings, while the fluoro substituent provides a metabolically stable handle for ¹⁹F NMR-based assay readouts or PET tracer development. The step-count advantage—avoiding a separate N-methylation with its 30–60% yield penalty on electron-poor substrates [1]—becomes economically significant when scaling from milligram discovery quantities to gram-scale library production.

Physicochemical Property Benchmarking in Computational Chemistry Model Training

The availability of measured LogP data (2.5208 for the free base) and well-constrained pKa estimates bracketed by the experimental pKa of N-methylaniline (4.85) and the predicted pKa of 3-chloro-5-fluoroaniline (2.52) [1] makes this compound a valuable data point for training and validating computational LogP and pKa prediction models. Its inclusion in training sets helps improve model accuracy for polysubstituted anilines, a chemical space frequently encountered in agrochemical and pharmaceutical lead optimization.

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